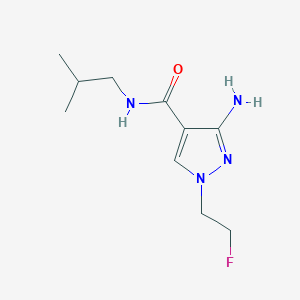

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Beschreibung

3-Amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a 2-fluoroethyl substituent at the 1-position and a 2-methylpropyl (isobutyl) carboxamide group at the 4-position. The pyrazole core is a versatile heterocyclic scaffold known for its role in medicinal chemistry, particularly in apoptosis induction and kinase inhibition. The fluorine atom in the 2-fluoroethyl group may enhance metabolic stability and lipophilicity, while the isobutyl chain could influence solubility and binding interactions.

Eigenschaften

Molekularformel |

C10H17FN4O |

|---|---|

Molekulargewicht |

228.27 g/mol |

IUPAC-Name |

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H17FN4O/c1-7(2)5-13-10(16)8-6-15(4-3-11)14-9(8)12/h6-7H,3-5H2,1-2H3,(H2,12,14)(H,13,16) |

InChI-Schlüssel |

OQWCPCOPIZDBQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC(=O)C1=CN(N=C1N)CCF |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

Amination: The amino group can be introduced through reductive amination or direct amination reactions.

Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate isocyanate or by amidation reactions using carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Umwandlungen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende, analgetische und krebshemmende Eigenschaften.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien, Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3-Amino-1-(2-Fluorethyl)-N-(2-Methylpropyl)-1H-Pyrazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder Krebsentwicklung beteiligt sind, und so entzündungshemmende oder krebshemmende Wirkungen ausüben.

Wissenschaftliche Forschungsanwendungen

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a pyrazole-4-carboxamide backbone with analogs reported in , and 5. Key differences lie in substituents:

Structural Insights :

- However, the sulfonamide group in Compound 12 may enhance solubility and target binding compared to the isobutylamide in the target .

- Halogenation : XJI () features dual chloro/fluoro substituents, which could increase binding affinity but also molecular weight and steric hindrance compared to the target .

Observations :

- Pyrazole derivatives with aryl or fluoroalkyl substituents (e.g., Compound 12) typically exhibit high melting points (>250°C), suggesting thermal stability. The target compound’s melting point may align with this range.

- Synthetic yields for fluorinated analogs (e.g., 71–88% in ) indicate feasible routes for introducing fluorine via nucleophilic substitution or coupling reactions .

Biologische Aktivität

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a unique chemical structure that allows it to interact with various biological targets, potentially leading to therapeutic applications.

The molecular formula of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is C10H15FN4O2, with a molecular weight of 280.25 g/mol. The compound is characterized by the presence of a pyrazole ring and functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15FN4O2 |

| Molecular Weight | 280.25 g/mol |

| IUPAC Name | 3-amino-N-(2-methylpropyl)-1-(2-fluoroethyl)pyrazole-4-carboxamide |

| Density | 1.29 g/cm³ (predicted) |

| Boiling Point | 402.1 °C (predicted) |

The biological activity of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been shown to interact with various molecular targets that are crucial in disease processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, which are key mediators in inflammatory responses .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including E. coli and S. aureus. Pyrazole derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

- Antitumor Potential : Some studies indicate that pyrazole compounds may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting cell proliferation .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide:

- Study on Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized novel pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs .

- Antimicrobial Evaluation : Burguete et al. synthesized a series of pyrazoles and tested them against multiple bacterial strains. One derivative exhibited significant antimicrobial activity against E. coli, highlighting the importance of structural features in enhancing efficacy .

- Antitumor Activity : Nagarapu et al. reported on the synthesis of pyrazole derivatives with notable antitumor activities, indicating their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.